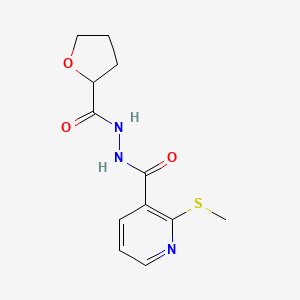
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide, also known as MOC-PH, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to contribute to inflammation. In addition, 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide in lab experiments is its ability to selectively inhibit various signaling pathways involved in cancer cell growth and inflammation. However, one of the limitations of using 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more effective formulations of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide and its potential side effects.
Conclusion:
In conclusion, 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide that could lead to the development of new therapies for various diseases.
Synthesemethoden
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with thioacetic acid, followed by the reaction of the resulting product with oxalyl chloride and hydrazine hydrate. The final product is obtained by reacting the intermediate compound with oxalyl chloride and 2-oxolane carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19-12-8(4-2-6-13-12)10(16)14-15-11(17)9-5-3-7-18-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXRFSOXVREDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
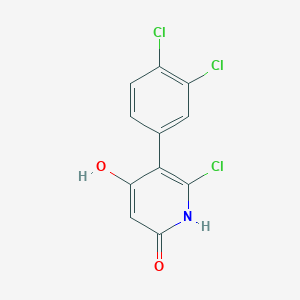

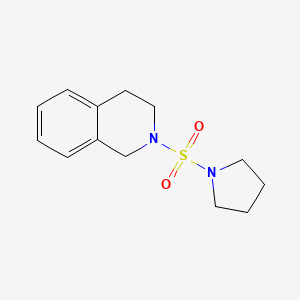
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
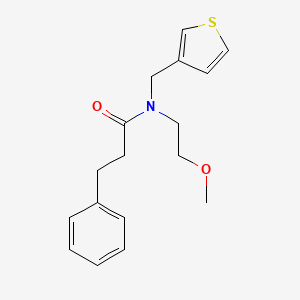
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2694724.png)
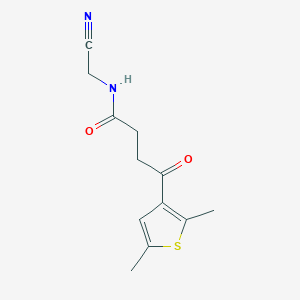
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)
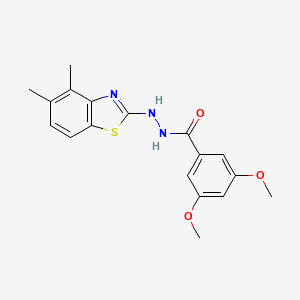
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)
